Array ( [bid] => 6317433 )
4-(4-methoxyphenyl)pyridin-2(1H)-one is an organic compound characterized by the presence of a pyridine ring substituted with a methoxyphenyl group. Its molecular formula is C12H11NO2, and it features a pyridin-2-one structure, which is notable for its potential biological activities. The methoxy group attached to the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
4-(4-methoxyphenyl)pyridin-2(1H)-one has been studied for its biological properties, including antimicrobial and anticancer activities. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines. The methoxy group is often associated with enhanced biological activity due to increased membrane permeability.
Several synthesis methods have been reported for 4-(4-methoxyphenyl)pyridin-2(1H)-one:
The applications of 4-(4-methoxyphenyl)pyridin-2(1H)-one span various fields:
Several compounds share structural similarities with 4-(4-methoxyphenyl)pyridin-2(1H)-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-methoxyphenyl)pyridin-2(1H)-one | Structure | Similar methoxy substitution but different position on the phenyl ring, affecting biological activity. |
| 3-(4-methoxyphenyl)pyridin-2(1H)-one | Structure | Different positioning of the methoxy group may influence solubility and reactivity. |
| 6-(4-methoxyphenyl)pyridin-2(1H)-one | Structure | Variation in position provides distinct electronic properties that could enhance specific interactions. |
The uniqueness of 4-(4-methoxyphenyl)pyridin-2(1H)-one lies in its specific arrangement of functional groups, which can lead to distinct pharmacological profiles compared to these similar compounds.